

# Application Note: GTP Hydrolysis Assay for Measuring Thiostrepton's Ribosomal Inhibition

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Thiostrepton** is a thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the ribosome.[1][2] Its primary mode of action involves binding to the 50S ribosomal subunit in a region comprising ribosomal protein L11 and a domain of the 23S rRNA.[1][3] This interaction interferes with the function of elongation factors, which are GTP-binding proteins essential for the translocation of tRNA and mRNA during protein synthesis.[4] Consequently, **Thiostrepton** disrupts the GTPase activity of these factors, providing a measurable indicator of its inhibitory effect.

This application note provides a detailed protocol for a GTP hydrolysis assay to quantify the ribosomal inhibition by **Thiostrepton**. The assay measures the rate of GTP hydrolysis by elongation factors in the presence and absence of the antibiotic, allowing for the determination of inhibitory potency.

## **Principle of the Assay**

The GTP hydrolysis assay relies on the use of radioactively labeled GTP, specifically [y-32P]GTP. Ribosomes, in the presence of an elongation factor such as Elongation Factor G (EF-G), catalyze the hydrolysis of GTP to GDP and inorganic phosphate (Pi). When [y-32P]GTP is used as a substrate, the released inorganic phosphate is radioactive. The amount of released <sup>32</sup>Pi is directly proportional to the GTPase activity of the elongation factor-ribosome complex.



By measuring the amount of <sup>32</sup>Pi produced in the presence of varying concentrations of **Thiostrepton**, the inhibitory effect of the compound on ribosomal function can be quantified.

# Signaling Pathway of EF-G Mediated Translocation

The following diagram illustrates the role of EF-G in the translocation step of protein synthesis, a process that is inhibited by **Thiostrepton**.



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Caption: EF-G mediated translocation and **Thiostrepton**'s inhibitory action.

# Experimental Protocols Materials and Reagents

- 70S Ribosomes: Purified from E. coli or other suitable bacterial strains.
- Elongation Factor G (EF-G): Purified.
- [y-32P]GTP: Specific activity >3000 Ci/mmol.
- GTP: Non-radioactive.
- Thiostrepton: Stock solution in DMSO.
- Reaction Buffer: 90 mM K-HEPES (pH 7.5), 100 mM NH<sub>4</sub>Cl, 20 mM Mg(OAc)<sub>2</sub>.[1]
- Quenching Solution: 40% Formic Acid.

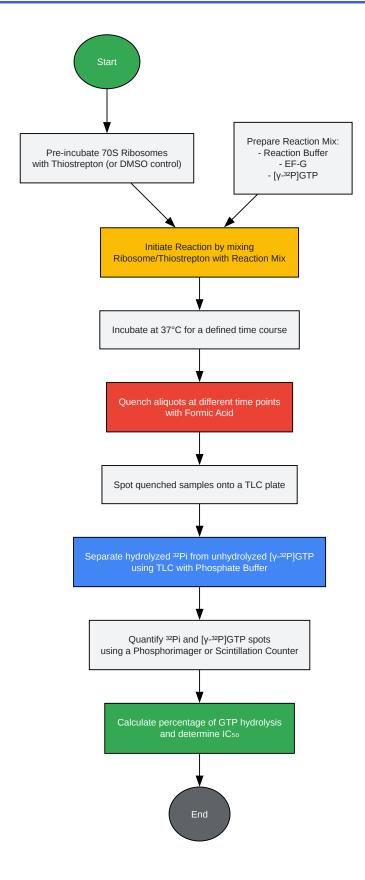


- TLC Plates: Polygram CEL 300 PEI/UV254 or equivalent.
- TLC Running Buffer: 0.5 M Potassium Phosphate (pH 3.5).
- Scintillation Counter or Phosphorimager.

## **Experimental Workflow**

The following diagram outlines the key steps of the GTP hydrolysis assay.





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Caption: Workflow for the GTP hydrolysis assay.



#### **Detailed Procedure**

- Preparation of Ribosomes and **Thiostrepton**:
  - Thaw 70S ribosomes and keep them on ice.
  - Prepare serial dilutions of **Thiostrepton** in DMSO. A final DMSO concentration of 2% in the reaction is recommended.[1] Prepare a DMSO-only control.
  - In a microcentrifuge tube, pre-incubate 0.2 μM of 70S ribosomes with the desired concentration of **Thiostrepton** (or DMSO for the control) for 10 minutes at 37°C.[1]
- GTP Hydrolysis Reaction:
  - Prepare a master mix containing the reaction buffer, 0.5 μM EF-G, and 10 μM [y-<sup>32</sup>P]GTP.
    [1]
  - To initiate the reaction, add the EF-G/[y-32P]GTP master mix to the pre-incubated ribosome-**Thiostrepton** mixture. The final volume should be standardized for all reactions.
- · Time Course and Quenching:
  - Incubate the reaction at 37°C.
  - At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of 40% formic acid.[5]
- Analysis of GTP Hydrolysis:
  - Spot a small volume (e.g., 1-2 μL) of each quenched sample onto a PEI-cellulose TLC plate.
  - Develop the TLC plate in 0.5 M potassium phosphate buffer (pH 3.5) until the solvent front is near the top.[5]
  - Air-dry the TLC plate.



 Visualize and quantify the radioactive spots corresponding to the hydrolyzed <sup>32</sup>Pi and the unhydrolyzed [γ-<sup>32</sup>P]GTP using a phosphorimager or by scraping the spots and using a scintillation counter.

#### Data Analysis:

- Calculate the percentage of GTP hydrolyzed at each time point and for each Thiostrepton concentration using the following formula: % GTP Hydrolyzed = (Counts of <sup>32</sup>Pi) / (Counts of <sup>32</sup>Pi + Counts of [y-<sup>32</sup>P]GTP) \* 100
- For dose-response experiments, plot the percentage of GTP hydrolysis against the logarithm of the **Thiostrepton** concentration after a fixed time point (e.g., 10 minutes).[1]
- Determine the IC<sub>50</sub> value, which is the concentration of **Thiostrepton** that inhibits 50% of the ribosome-dependent GTPase activity.

#### **Data Presentation**

The following table summarizes representative quantitative data for the inhibition of EF-G and EF-4 GTPase activity by **Thiostrepton**.

Elongation Factor	Ribosome Concentration (µM)	Thiostrepton IC₅₀ (μM)	Reference
EF-G	0.15	~0.15	[1][2]
EF-4	0.15	~0.15	[1][2]

Note: The IC<sub>50</sub> values are reported to be approximately equivalent to the concentration of 70S ribosomes used in the assay, indicating a stoichiometric inhibition.[1][2]

### **Discussion**

The GTP hydrolysis assay is a robust method for characterizing the inhibitory activity of antibiotics that target ribosomal function. The results of this assay can provide valuable insights into the mechanism of action of compounds like **Thiostrepton**. It is important to note that there is some debate in the literature regarding the precise mechanism of **Thiostrepton**'s inhibition of EF-G. While some studies suggest that **Thiostrepton** inhibits the turnover of EF-G after a



single round of GTP hydrolysis, others indicate that it prevents the stable binding of EF-G to the ribosome, thereby inhibiting GTP hydrolysis.[1][6] The experimental conditions, such as the use of stoichiometric versus catalytic amounts of EF-G, may influence the observed results.[6]

## Conclusion

This application note provides a comprehensive protocol for a GTP hydrolysis assay to measure the inhibitory effect of **Thiostrepton** on ribosomal function. The detailed methodology, along with the provided diagrams and data presentation, offers a valuable resource for researchers in the field of antibiotic discovery and development. This assay can be adapted to screen for and characterize other potential ribosome-targeting inhibitors.

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- To cite this document: BenchChem. [Application Note: GTP Hydrolysis Assay for Measuring Thiostrepton's Ribosomal Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575682#gtp-hydrolysis-assay-to-measure-thiostrepton-ribosomal-inhibition]



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